molecular formula C23H24N4O2 B7707515 N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide

N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide

Cat. No.: B7707515
M. Wt: 388.5 g/mol
InChI Key: LYDKJBGGBRUQEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide has been studied for its potential applications in various fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and neurological disorders. In materials science, it has been studied for its potential applications in organic electronics and optoelectronics.

Mechanism of Action

The mechanism of action of N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide is not fully understood. However, it has been suggested that it may exert its effects through the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits anti-inflammatory, anti-cancer, and neuroprotective effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, it has been shown to protect against neuronal damage in models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide in lab experiments is its potential to modulate multiple signaling pathways, making it a versatile tool for studying various biological processes. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in some experiments.

Future Directions

There are several future directions for the study of N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide. One direction is to further investigate its potential as a drug candidate for the treatment of cancer, inflammation, and neurological disorders. Another direction is to explore its potential applications in materials science, particularly in the development of organic electronics and optoelectronics. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties for use in therapeutic applications.

Synthesis Methods

The synthesis of N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide involves the reaction of 8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinoline-3-carboxylic acid with m-tolyl chloroformate in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 2-aminoacetophenone to yield the final product.

Properties

IUPAC Name

2-(3-methylphenoxy)-N-(8-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2/c1-4-11-27-23-19(13-17-9-6-8-16(3)21(17)25-23)22(26-27)24-20(28)14-29-18-10-5-7-15(2)12-18/h5-10,12-13H,4,11,14H2,1-3H3,(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYDKJBGGBRUQEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=NC3=C(C=CC=C3C=C2C(=N1)NC(=O)COC4=CC=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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